Cas no 1361807-03-5 (3-Amino-6-(2,5-dichlorophenyl)picolinonitrile)

3-Amino-6-(2,5-dichlorophenyl)picolinonitrile 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile
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- インチ: 1S/C12H7Cl2N3/c13-7-1-2-9(14)8(5-7)11-4-3-10(16)12(6-15)17-11/h1-5H,16H2
- InChIKey: CLONINJZEHLYNS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1C=CC(=C(C#N)N=1)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 314
- XLogP3: 3.7
- トポロジー分子極性表面積: 62.7
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026004933-500mg |
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile |
1361807-03-5 | 97% | 500mg |
$1,029.00 | 2022-04-02 | |
Alichem | A026004933-1g |
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile |
1361807-03-5 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
Alichem | A026004933-250mg |
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile |
1361807-03-5 | 97% | 250mg |
$707.20 | 2022-04-02 |
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
3-Amino-6-(2,5-dichlorophenyl)picolinonitrileに関する追加情報
Introduction to 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile (CAS No. 1361807-03-5)
3-Amino-6-(2,5-dichlorophenyl)picolinonitrile, identified by its CAS number 1361807-03-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic nitrile derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a picolinonitrile core substituted with an amino group at the 3-position and a 2,5-dichlorophenyl moiety at the 6-position, which endows it with unique electronic and steric properties. These characteristics make it a valuable scaffold for designing novel bioactive molecules.
The synthesis of 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile involves multi-step organic transformations, typically starting from readily available precursors such as 2,5-dichlorobenzaldehyde and picolinonitrile. The introduction of the amino group at the 3-position of the picolinonitrile ring is a critical step, often achieved through nucleophilic substitution reactions. The presence of the dichlorophenyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further pharmacological investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile. Preliminary studies have suggested that this compound exhibits promising biological activities, particularly in the context of anticancer and anti-inflammatory therapies. The structural motif of this molecule resembles several known bioactive agents, which has prompted researchers to investigate its interaction with biological targets such as kinases and transcription factors.
One of the most compelling aspects of 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile is its ability to modulate key signaling pathways involved in disease progression. For instance, studies have indicated that this compound may inhibit the activity of certain tyrosine kinases, which are overexpressed in various cancers. By targeting these kinases, 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile could potentially disrupt tumor growth and metastasis. Additionally, its anti-inflammatory properties have been observed in in vitro assays, suggesting its utility in treating chronic inflammatory diseases.
The dichlorophenyl group in 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile plays a crucial role in determining its pharmacokinetic profile. This substituent not only enhances binding affinity to biological targets but also contributes to favorable solubility and bioavailability. Such characteristics are essential for developing compounds that can effectively reach their target sites within the body. Furthermore, the nitrile functionality provides a site for further chemical modification, allowing for the creation of analogs with enhanced potency and selectivity.
Recent advances in computational chemistry have facilitated the virtual screening of 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile against large databases of biological targets. These computational studies have identified potential binding pockets and interaction modes that could be exploited for drug design. By integrating experimental data with computational predictions, researchers can accelerate the development process and optimize lead compounds for clinical trials.
The synthesis and characterization of 3-Amino-6-(2,5-dichlorophenyl)picolinonitrile have also contributed to our understanding of heterocyclic chemistry. This compound serves as a model system for studying electron delocalization and substituent effects in aromatic rings. The amino and nitrile groups create a conjugated system that influences electronic properties, while the dichlorophenyl moiety introduces steric hindrance and electronic modulation. Such insights are valuable for designing new synthetic strategies and improving existing ones.
In conclusion,3-Amino-6-(2,5-dichlorophenyl)picolinonitrile (CAS No. 1361807-03-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As our understanding of drug design principles continues to evolve,3-Amino-6-(2,5-dichlorophenyl)picolinonitrile is likely to play an important role in developing novel therapeutic agents for various diseases.
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